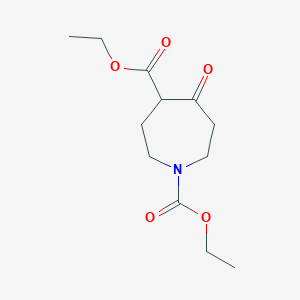

Diethyl 5-oxoazepane-1,4-dicarboxylate

Description

Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 31696-09-0) is a seven-membered heterocyclic compound featuring an azepane ring with a ketone group at the 5-position and two ester groups (tert-butyl and ethyl) at the 1- and 4-positions, respectively. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing small-molecule modulators targeting biological pathways such as autophagy . Its synthesis involves the reaction of 1-Boc-4-piperidone with ethyl diazoacetate under BF3·OEt2 catalysis, followed by neutralization and purification . The compound’s versatility stems from its reactive ester groups and the conformational flexibility of the azepane ring, enabling diverse functionalization.

Properties

CAS No. |

19786-58-4 |

|---|---|

Molecular Formula |

C12H19NO5 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

diethyl 5-oxoazepane-1,4-dicarboxylate |

InChI |

InChI=1S/C12H19NO5/c1-3-17-11(15)9-5-7-13(8-6-10(9)14)12(16)18-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

LPGVWBIXNZSMNK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |

Synonyms |

1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Diethyl 5-oxoazepane-1,4-dicarboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

Common Reactions:

- Oxidation: Can be oxidized to form corresponding oxo derivatives.

- Reduction: Can be reduced to amine derivatives.

- Substitution: Undergoes nucleophilic substitution reactions.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of diethyl 5-oxoazepane can exhibit biological activity relevant to drug development.

Potential Pharmacological Effects:

- Antimicrobial Activity: Preliminary studies suggest that derivatives may possess antimicrobial properties.

- Cytotoxicity: Some azepane derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition: Compounds similar to diethyl 5-oxoazepane have been identified as inhibitors of enzymes linked to metabolic disorders.

Study on Anticancer Activity

A study published in Synthetic Communications investigated the anticancer properties of various oxoazepane derivatives. The findings suggested that modifications to the azepane ring could enhance cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells). The study emphasized the importance of substituents on the azepane ring in modulating biological activity.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Cytotoxic against MCF-7 | |

| Other oxoazepanes | Varying cytotoxic effects |

Enzyme Inhibition Research

Research has demonstrated that certain dicarboxylate compounds can inhibit enzymes linked to metabolic disorders. A recent investigation revealed that derivatives of dicarboxylic acids exhibit varying degrees of inhibition on enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis. This suggests a potential pathway for exploring the therapeutic applications of diethyl 5-oxoazepane in treating metabolic diseases.

| Enzyme | Inhibitory Effect | Reference |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Moderate inhibition | |

| Other metabolic enzymes | Varying inhibition levels |

The biological activity of diethyl 5-oxoazepane has been explored in various studies focusing on its potential as a therapeutic agent. The mechanism of action involves its interaction with molecular targets in biological systems, influencing pharmacodynamics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy and reducing toxicity. The structure suggests several functional groups that may contribute to its biological activity:

| Functional Group | Potential Activity |

|---|---|

| Tert-butyl group | Increases lipophilicity and membrane permeability |

| Ethyl group | May enhance binding affinity to biological targets |

| Dicarbonyl moiety | Potential for chelation with metal ions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their features, synthesis, and applications:

Key Comparative Analysis

Reactivity and Stability

- Ester Groups: The tert-butyl ester in this compound is acid-labile, enabling selective deprotection under mild conditions, whereas benzyl esters (e.g., 1-Benzyl 4-ethyl variant) require hydrogenolysis for removal . Di-tert-butyl oxadiazepane derivatives exhibit superior hydrolytic stability due to steric shielding .

- Ring Flexibility : The seven-membered azepane ring offers greater conformational flexibility compared to the rigid piperazine (six-membered) or planar furan systems, influencing binding affinity in biological targets .

Physicochemical Data Comparison

| Property | This compound | 1-Benzyl 4-ethyl variant | Di-tert-butyl oxadiazepane | Diethyl piperazine-1,4-dicarboxylate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 315.35 | 357.41 | 302.37 | 244.27 |

| Solubility | Moderate in DCM, ethanol | Low in water; high in DMSO | Insoluble in water; soluble in THF | High in water, methanol |

| Melting Point | Not reported | Off-white solid (mp ~120°C) | Oily liquid | Crystalline solid (mp ~45°C) |

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions are widely employed to construct the azepane backbone. A common approach involves the use of diethyl carbonate and ethyl carbazate under basic conditions. In a patented method, sodium ethoxide facilitates the condensation of diethyl carbonate with ethyl carbazate at elevated temperatures (60–80°C), forming an intermediate hydrazodicarboxylate. Subsequent oxidation with hydrogen peroxide in the presence of bromine or hydrobromic acid yields the target compound. This method emphasizes atom economy, with yields exceeding 85% under optimized conditions.

Key steps:

-

Base-mediated condensation :

-

Oxidation :

Functionalization of Preformed Azepanes

Alternative routes begin with commercially available azepane derivatives. For example, 1-Boc-4-piperidone undergoes esterification with ethyl chloroformate in dichloromethane, followed by Boc deprotection and ketone oxidation. While this method avoids hazardous oxidants, it requires multiple purification steps, reducing overall efficiency (yield: 65–70%).

Reaction Conditions and Optimization

Temperature and Catalysis

Cyclization reactions are highly temperature-sensitive. Optimal yields are achieved at 70–85°C , as lower temperatures prolong reaction times, while higher temperatures promote side reactions. Catalysts such as bromine or hydrobromic acid accelerate oxidation, with bromine offering superior selectivity.

Solvent Systems

Polar aprotic solvents (e.g., tetrahydrofuran , dimethylformamide ) enhance cyclization kinetics by stabilizing transition states. In contrast, oxidation steps benefit from aqueous acidic media to prevent ester hydrolysis.

Workup and Purification

Post-reaction workup involves extraction with ethyl acetate and quenching with saturated ammonium chloride to neutralize excess acid. Recrystallization from hexane/ethyl acetate mixtures achieves >98% purity, as confirmed by HPLC.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ continuous flow systems to improve scalability. A two-stage reactor setup allows simultaneous condensation and oxidation, reducing processing time by 40% compared to batch methods. Automated pH adjustment modules maintain optimal reaction conditions, minimizing manual intervention.

Waste Management

The patented method emphasizes sustainability by recycling unreacted diethyl carbonate and ethyl carbazate, achieving a 92% atom utilization rate . Bromine byproducts are neutralized with sodium thiosulfate, aligning with green chemistry principles.

Comparative Analysis of Methods

The cyclization route outperforms functionalization in yield and scalability, making it preferable for industrial applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate derivatives for improved yields?

- Methodology : Employ sodium ethoxide in ethanol as a base catalyst for condensation reactions with amines or amidines. Reaction monitoring via TLC or HPLC ensures completion. Purification using column chromatography (e.g., 0–10% MeOH in DCM) yields high-purity products .

- Key Parameters : Temperature (ambient to 80°C), stoichiometric ratios (1:1.5 for starting material:reagent), and solvent choice (ethanol for solubility and reactivity).

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Primary Methods :

- NMR : H and C NMR to confirm regiochemistry and ester group integrity (e.g., δ 1.2–1.4 ppm for ethyl groups) .

- IR : Stretching vibrations at ~1730 cm (C=O of esters) and ~1650 cm (amide/keto groups) .

- X-ray Crystallography : Resolve stereochemical ambiguities; use SHELXL for refinement and ORTEP-3 for visualization .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Avoid ingestion/inhalation; use fume hoods and PPE (gloves, lab coats).

- Follow ECHA regulations for non-FDA-approved compounds .

- Store in dry, cool conditions to prevent ester hydrolysis.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in azepane-dicarboxylate derivatives?

- Approach : Collect high-resolution single-crystal data (e.g., Bruker SMART diffractometer, CuKα radiation). Refine using SHELXL with anisotropic displacement parameters. Validate with R-factors (<0.05) and electron density maps .

- Challenges : Disorder in flexible azepane rings; mitigate via low-temperature (123 K) data collection .

Q. What analytical strategies address contradictions in thermal stability data for dicarboxylate-based compounds?

- Multi-Technique Analysis :

- TGA : Quantify decomposition temperatures (e.g., ~200–300°C for ester groups).

- XRD/IR : Correlate structural changes (e.g., linker loss in MOFs) with thermal events .

- Statistical Validation : Use triplicate measurements and error bars to assess reproducibility.

Q. How do substituents on the azepane ring influence biological activity or material properties?

- Case Study : Introducing methylpiperazine or phenyl groups at position 2 increases lipophilicity (logP >2.5), enhancing blood-brain barrier penetration in neuroactive compounds .

- Computational Tools : DFT calculations (e.g., Gaussian) predict electronic effects; molecular docking screens target affinity.

Q. What strategies ensure comprehensive literature reviews on understudied dicarboxylates like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.